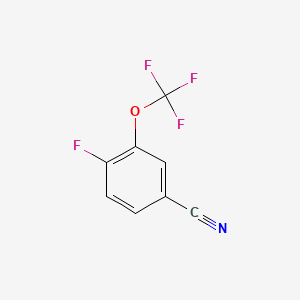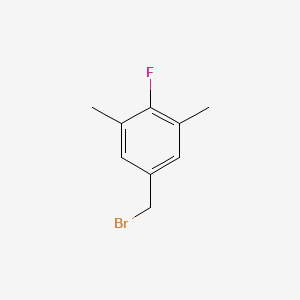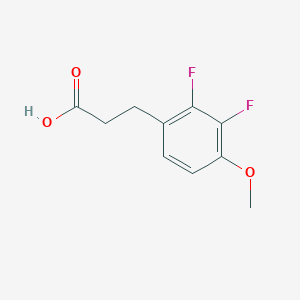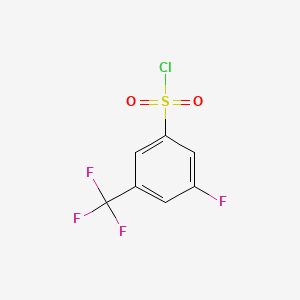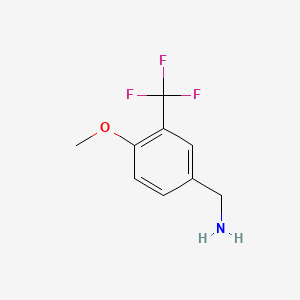
Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate is a chemical compound with the CAS Number: 749265-07-4. It has a molecular weight of 328.8 . The IUPAC name for this compound is di (tert-butyl) 2-chloro-3-pyridinylimidodicarbonate .
Molecular Structure Analysis
The InChI code for Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate is 1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-8-7-9-17-11(10)16/h7-9H,1-6H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate has a molecular formula of C15H21ClN2O4 .科学的研究の応用
Synthesis and Chemical Reactivity
β-Aminoethylation of Organic Electrophiles : Di-tert-butyl ethynylimidodicarbonate is used as a synthetic equivalent for β-aminoethyl anion. This reagent enables the installation of ethyleneamine groups by reacting with common organic electrophiles. Its applications extend to the synthesis of heterocycles and alkaloids (Beveridge et al., 2020).
Coordination Chemistry in Zinc Complexes : The study of Schiff and Mannich bases, including those with tert-butyl groups, reveals insights into spin interaction in octahedral zinc complexes. These complexes exhibit unique magnetic and electrochemical properties (Orio et al., 2010).
Pyrrolidinoindoline Alkaloid Synthesis : The utility of tert-butyl substituted compounds in the synthesis of pyrrolidinoindoline alkaloids, highlighting their role in medicinal chemistry and organic synthesis (Ikuta et al., 1987).
Heterocycle Formation in Organic Synthesis : tert-Butyl substituted compounds find use in the formation of heterocycles, crucial in various synthetic pathways. These compounds exhibit interesting properties in different solvents, influencing their chemical reactivity and applications (Lomas, 2001).
Material Science and Photophysics
Asymmetric Synthesis and Material Applications : The synthesis of (+)-trachyspic acid using tert-butyl substituted compounds showcases their role in asymmetric synthesis, contributing to advances in material science (Morokuma et al., 2008).
Luminescent Materials : tert-Butyl substituted compounds are used to create luminescent materials with potential applications in sensing and electronic devices. Their optical properties are a subject of significant interest (Lee et al., 2005).
Photodeactivation Pathways in Pt Complexes : Studies on photodeactivation pathways of platinum complexes with tert-butyl units provide insights into the factors influencing radiative processes in these materials. Such research has implications for the development of novel photophysical materials (Luo et al., 2016).
PET Probes for Brain Imaging : Novel PET probes, incorporating tert-butyl groups, are developed for imaging mitochondrial complex I activity in the brain. This has significant implications for medical diagnostics and neuroscience research (Tsukada et al., 2014).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-(2-chloropyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-8-7-9-17-11(10)16/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIZYSQGQMHVPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(N=CC=C1)Cl)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591417 |
Source


|
| Record name | Di-tert-butyl (2-chloropyridin-3-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749265-07-4 |
Source


|
| Record name | Di-tert-butyl (2-chloropyridin-3-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)


![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)


